Ethyl 2-bromo-3-cyano-5-nitrobenzoate

Organic Synthesis Medicinal Chemistry Quality Control

Regioisomeric purity dictates reaction outcomes in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. Unlike non-interchangeable isomers (e.g., 2-bromo-5-cyano-3-nitro or 3-bromo-2-cyano-5-nitro), this exact 2,3,5-substitution pattern delivers predictable oxidative addition rates and chemoselectivity. • **Application**: Kinase inhibitor intermediate, fragment library building block • **Key advantage**: Ethyl ester offers 2.5-3× longer hydrolytic half-life vs. methyl ester for sustained prodrug release • **Logistics**: 98% HPLC purity, balanced lipophilicity (XLogP3 ≈ 2.4)

Molecular Formula C10H7BrN2O4
Molecular Weight 299.08 g/mol
CAS No. 1805520-27-7
Cat. No. B1449599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-3-cyano-5-nitrobenzoate
CAS1805520-27-7
Molecular FormulaC10H7BrN2O4
Molecular Weight299.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1Br)C#N)[N+](=O)[O-]
InChIInChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-4-7(13(15)16)3-6(5-12)9(8)11/h3-4H,2H2,1H3
InChIKeyRGOOTLCTWMQPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromo-3-Cyano-5-Nitrobenzoate: Properties & Procurement


Ethyl 2-bromo-3-cyano-5-nitrobenzoate is a trisubstituted aromatic ester featuring bromine at C2, a cyano group at C3, and a nitro group at C5 on the benzoate scaffold. Its molecular formula is C₁₀H₇BrN₂O₄ and molecular weight is 299.08 g/mol. This compound is supplied as a high-purity research intermediate, with standard batch purity reaching 98% as confirmed by independent vendor specifications . The presence of three electron-withdrawing groups in a defined regioisomeric arrangement makes it a versatile building block for constructing heterocycles and performing sequential cross-coupling reactions.

Regiochemistry Defined 2,3,5-substitution pattern sets electronic landscape for cross-coupling selectivity.
Electronics Three electron-withdrawing groups (Br, CN, NO₂) activate the ring for sequential functionalization.
Procurement High-purity intermediate supplied for heterocycle synthesis and palladium-catalyzed couplings.

Irreplaceability Over Generic Aryl Halides


In-class compounds bearing bromo, cyano, and nitro substituents on a benzoate core cannot be simply interchanged because the exact regioisomerism (2,3,5-pattern) establishes a unique electronic landscape that governs reactivity in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The ortho-bromo ester, meta-cyano, and para-nitro arrangement creates distinct activation/deactivation patterns that dramatically influence oxidative addition rates, transmetallation efficiency, and regioselectivity compared to other isomers such as ethyl 2-bromo-5-cyano-3-nitrobenzoate (CAS 1805520-36-8) or ethyl 3-bromo-2-cyano-5-nitrobenzoate (CAS 1805520-42-6). Substituting with the methyl ester or the free carboxylic acid further alters solubility, hydrolytic stability, and chromatographic behavior, making direct replacement scientifically unsound without re-optimization of each synthetic step [1].

Regioisomer Switching to a different bromo-cyano-nitro isomer may shift oxidative addition rates and regioselectivity in cross-coupling.
Ester homolog Replacing ethyl ester with methyl or free acid alters solubility, hydrolytic stability, and chromatographic behavior; re-optimization required.
Class mismatch Generic aryl halides lacking the cyano/nitro activation pattern may not reproduce the same coupling efficiency or chemoselectivity.

Head-to-Head vs. Closest Analogs


Batch Purity: Ethyl Ester vs. Carboxylic Acid Analog

The ethyl ester demonstrates superior batch purity compared to its closest commercially available acid analog. Vendor-certified purity for ethyl 2-bromo-3-cyano-5-nitrobenzoate is 98% , while the corresponding 2-bromo-3-cyano-5-nitrobenzoic acid (CAS 1806853-31-5) is typically supplied at 95% purity . This 3-percentage-point difference translates into a significantly lower maximum impurity burden (2% vs. 5%), which is critical in multi-step syntheses where byproduct accumulation can dramatically reduce overall yield.

Batch Purity
Data to verify
98% (ethyl ester) vs. 95% (acid analog); Δ = 3 pp
Higher initial purity may reduce side-product accumulation.
Supplier specification; independent verification advised.
Organic Synthesis Medicinal Chemistry Quality Control

Membrane Permeability: Ethyl vs. Methyl Ester

The ethyl ester provides a measurable increase in lipophilicity versus the methyl ester analog. The calculated XLogP3 for ethyl 2-bromo-3-cyano-5-nitrobenzoate is approximately 2.4 [1], while the methyl ester (CAS 1805102-62-8) has a calculated XLogP3 of 2.0 [2]. This ΔXLogP3 of +0.4 indicates a roughly 2.5-fold increase in octanol-water partition coefficient, favoring membrane permeation in cell-based assays and improving solubility in medium-polarity organic solvents used in coupling reactions.

Lipophilicity (XLogP3)
Reported
Ethyl ester: 2.4 | Methyl ester: 2.0 | Δ +0.4 (~2.5× partition coefficient)
May improve membrane permeability in cell-based assays.
In silico prediction; experimental validation recommended.
Drug Design ADME Physicochemical Properties

Ortho-Bromo vs. Para-Bromo Reactivity Advantage

The 2-bromo substitution places the leaving group ortho to both the ethyl ester and the cyano group. This ortho relationship accelerates oxidative addition in palladium-catalyzed Suzuki and Negishi couplings compared to the para-bromo isomer (ethyl 2-bromo-5-cyano-3-nitrobenzoate, CAS 1805520-36-8). In representative coupling reactions of analogous 2-bromo-5-nitrobenzoate esters with arylboronic acids, ortho-bromo substrates have shown 15–30% higher conversion under identical conditions (50°C, 2 mol% Pd(PPh₃)₄) compared to their para-bromo counterparts, attributed to enhanced electron deficiency at the C–Br bond from the adjacent ester carbonyl [1].

Coupling Reactivity
Class-level inference
Ortho-bromo: est. 15–30% higher conversion vs. para-bromo (Suzuki, Pd(PPh₃)₄, 50°C)
Ortho-bromo motif may enable milder coupling conditions.
Based on literature precedent for analogous esters; direct validation advised.
Cross-Coupling Regioselectivity Palladium Catalysis

Hydrolytic Stability: Ethyl Ester as Traceless Protecting Group

The ethyl ester of 2-bromo-3-cyano-5-nitrobenzoate exhibits slower base-catalyzed hydrolysis than its methyl ester analog. Under standardized conditions (1 M NaOH, THF/H₂O 1:1, 25°C), ethyl benzoate esters typically hydrolyze with a half-life approximately 2.5–3.0 times longer than the corresponding methyl esters, as established in classical physical organic studies of benzoate ester hydrolysis [1]. This extended stability allows the ethyl ester to serve as a traceless protecting group for the carboxylic acid during multi-step synthetic sequences involving nucleophilic or basic conditions, while the methyl ester may undergo premature deprotection.

Hydrolytic Stability
Reported
Ethyl ester: ~2.5–3.0× longer half-life vs. methyl (1 M NaOH, THF/H₂O, 25°C)
Ethyl ester may survive basic conditions that cleave methyl ester.
Classical physical organic data; useful for multi-step synthesis design.
Prodrug Design Protecting Group Strategy Synthetic Methodology

High-Value Application Scenarios


One-Pot Cross-Coupling for Heterocycle Synthesis

The ortho-bromo ester motif enables initial Suzuki–Miyaura coupling of the aryl bromide with subsequent functionalization of the cyano and nitro groups. The ethyl ester's stability under basic conditions allows for chemoselective C–C bond formation without ester hydrolysis, providing a convergent route to polysubstituted heterocycles used in kinase inhibitor discovery programs .

Fragment-Based Drug Discovery (FBDD) Library Synthesis

The combination of high purity (98%) and balanced lipophilicity (XLogP3 ≈ 2.4) makes this building block ideal for constructing fragment libraries that require consistent physicochemical profiles. The ethyl ester's enhanced membrane permeability, relative to the methyl ester, supports primary cellular screening without additional deprotection steps [1].

Prodrug Optimization via Controlled Ester Hydrolysis

In prodrug design programs, the slower hydrolytic release profile of the ethyl ester (t₁/₂ ~2.5–3.0× longer than methyl ester) can be exploited to achieve sustained exposure of the active carboxylic acid metabolite, reducing peak-to-trough fluctuations and improving the therapeutic index [2].

Application
Selection Property
Validation Focus
Heterocycle synthesis for kinase discovery
Ortho-bromo ester with base-stable ethyl ester
Chemoselective Suzuki coupling without ester cleavage
Fragment library synthesis
High purity and balanced lipophilicity
Consistent physicochemical profiles for cellular assays
Prodrug candidate evaluation
Controlled hydrolysis kinetics
Sustained metabolite release in exposure models
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